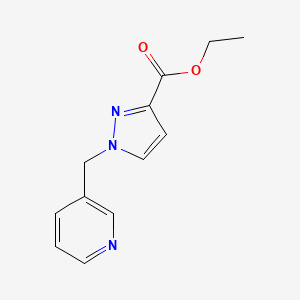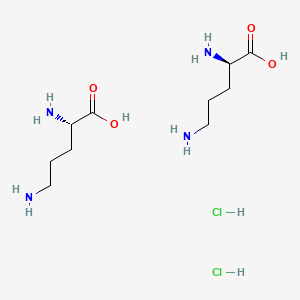
Ornithine--hydrogen chloride (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ornithine–hydrogen chloride (2/1) is a compound formed by the combination of ornithine, a non-proteinogenic α-amino acid, and hydrogen chloride. Ornithine plays a crucial role in the urea cycle, which is essential for the detoxification of ammonia in the body . This compound is often used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ornithine can be synthesized from L-glutamate in bacteria such as Escherichia coli . The preparation of ornithine–hydrogen chloride involves the reaction of ornithine with hydrochloric acid under controlled conditions to form the hydrochloride salt.
Industrial Production Methods: Industrial production of ornithine often involves microbial fermentation using genetically engineered strains of Corynebacterium glutamicum . This method is sustainable and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ornithine–hydrogen chloride undergoes various chemical reactions, including:
Oxidation: Ornithine can be oxidized to form glutamate.
Reduction: Ornithine can be reduced to form polyamines such as putrescine.
Substitution: Ornithine can participate in substitution reactions to form derivatives like citrulline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like carbamoyl phosphate are used in the urea cycle.
Major Products:
Oxidation: Glutamate
Reduction: Putrescine
Substitution: Citrulline
Scientific Research Applications
Ornithine–hydrogen chloride has a wide range of applications in scientific research:
Mechanism of Action
Ornithine–hydrogen chloride exerts its effects primarily through its role in the urea cycle. It is converted to citrulline by ornithine transcarbamylase, which then participates in the production of arginine and urea . This process helps in the detoxification of ammonia. Additionally, ornithine is metabolized to arginine, which stimulates the release of growth hormone .
Comparison with Similar Compounds
Arginine: Another amino acid involved in the urea cycle and a precursor to ornithine.
Citrulline: Formed from ornithine in the urea cycle and can be converted back to arginine.
Putrescine: A polyamine derived from the reduction of ornithine.
Uniqueness: Ornithine is unique due to its central role in the urea cycle and its ability to be converted into various important compounds such as citrulline and arginine. Its involvement in detoxifying ammonia and its applications in enhancing athletic performance and treating liver diseases make it distinct from other similar compounds .
Properties
CAS No. |
22834-83-9 |
|---|---|
Molecular Formula |
C5H13ClN2O2 |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2,5-diaminopentanoic acid;hydron;chloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H |
InChI Key |
GGTYBZJRPHEQDG-UHFFFAOYSA-N |
SMILES |
C(CC(C(=O)O)N)CN.C(CC(C(=O)O)N)CN.Cl.Cl |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CN.C(C[C@@H](C(=O)O)N)CN.Cl.Cl |
Canonical SMILES |
[H+].C(CC(C(=O)O)N)CN.[Cl-] |
physical_description |
White odorless crystalline powder; [Sigma-Aldrich MSDS] |
Related CAS |
1069-31-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



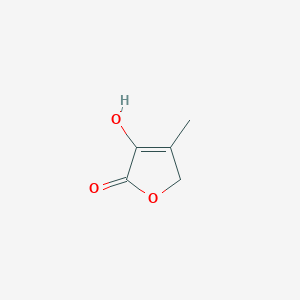
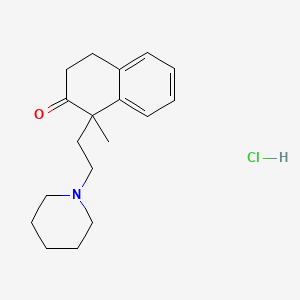


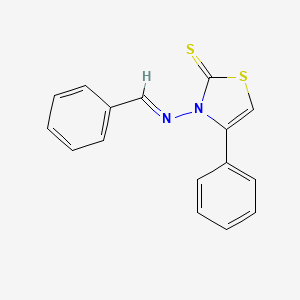
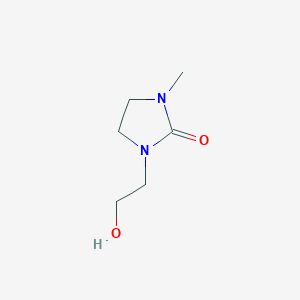
![1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene](/img/structure/B3049906.png)
![4-[(Bromomethyl)sulfonyl]morpholine](/img/structure/B3049907.png)

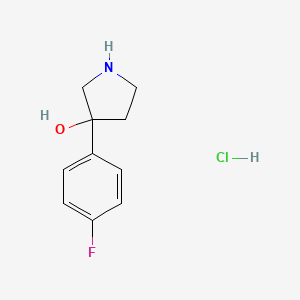
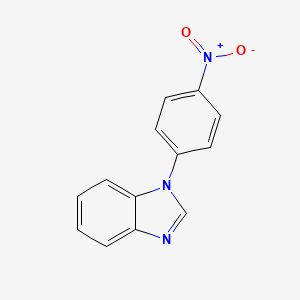
![7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B3049915.png)
